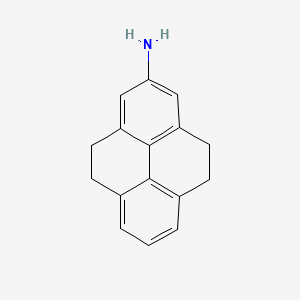

4,5,9,10-Tetrahydropyren-2-amine

Description

Significance of Polycyclic Aromatic Amine Scaffolds in Contemporary Chemistry

Polycyclic aromatic amine scaffolds are foundational structures in modern chemical research due to their inherent rigidity and diverse interactive capabilities. These characteristics make them ideal for constructing complex molecules with specific three-dimensional orientations, which is crucial for applications in drug design and materials science. jocpr.com

In medicinal chemistry, the planar and rigid nature of polycyclic aromatic scaffolds allows them to act as effective intercalating agents with biological macromolecules like DNA, a mechanism that can inhibit replication and lead to cell death in cancer cells. nih.gov This property has led to the development of various chemotherapeutic drugs. nih.gov Furthermore, these scaffolds are useful for creating multi-functional drugs that can target multiple pathological mechanisms simultaneously, offering a potentially more effective treatment approach than single-target agents. nih.gov The aromatic rings within these structures can participate in non-covalent interactions such as π-stacking, which is vital for ligand-receptor binding and recognition. jocpr.com By modifying the scaffold with various functional groups, chemists can fine-tune the electronic and steric properties to optimize drug-target interactions, bioavailability, and metabolic stability. jocpr.com

In materials science, the extended π-conjugated systems of polycyclic aromatic compounds are central to the development of organic electronics. Derivatives of the 4,5,9,10-tetrahydropyrene (B1329359) core, for example, are used as precursors for polymers in electroluminescent devices like organic light-emitting diodes (OLEDs). The tetrahydropyrene moiety provides an enlarged π-conjugation while also introducing steric hindrance that can prevent quenching of fluorescence in the solid state. nih.gov This has led to the design of materials with aggregation-induced emission (AIE) properties, which are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. nih.govrsc.org

Historical Development and Evolution of Tetrahydropyrene Chemistry

The chemistry of polycyclic aromatic hydrocarbons (PAHs) has been a subject of interest for many decades, with early work focusing on their synthesis and understanding their carcinogenic properties. nih.gov The specific field of tetrahydropyrene chemistry has evolved from foundational synthesis to the creation of highly specialized functional materials.

A pivotal moment in the accessibility of this scaffold was the development of an efficient synthesis for the parent compound, 4,5,9,10-tetrahydropyrene. A 1999 study highlighted its role as a useful synthetic intermediate for preparing 2,7-disubstituted pyrenes, demonstrating a clear pathway for functionalizing the core structure. nih.gov This opened the door for more complex derivatives to be synthesized and studied.

In the 21st century, research has increasingly focused on leveraging the unique properties of the tetrahydropyrene scaffold in materials science. Scientists have synthesized a range of 4,5,9,10-tetrahydropyrene-based tetraarylethenes. nih.govrsc.org These studies revealed that by controlling the number of tetrahydropyrene units, the degree of π-conjugation could be tuned. nih.govrsc.org A significant finding from this research was that these compounds exhibit aggregation-induced emission (AIE), making them promising candidates for solid-state emitters in optoelectronic devices. nih.govrsc.org

The synthesis of precursors like 2-nitro-4,5,9,10-tetrahydropyrene (B80368) has been another important step, as the nitro group can be readily converted to an amine. This conversion, a standard procedure in organic synthesis involving reduction, provides access to 4,5,9,10-Tetrahydropyren-2-amine, a versatile building block for further chemical elaboration. nih.gov The evolution of tetrahydropyrene chemistry thus reflects a progression from fundamental organic synthesis to the targeted design of advanced materials with tailored photophysical and electronic properties.

Structural Basis and Nomenclature of this compound within its Class

The name this compound precisely describes the molecule's structure. It is derived from pyrene (B120774), a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings.

Pyrene: The core is the pyrene ring system.

4,5,9,10-Tetrahydro: This prefix indicates that the double bonds at the 4,5 and 9,10 positions of the pyrene structure have been saturated with four hydrogen atoms. This partial hydrogenation disrupts the fully aromatic system of pyrene, resulting in a structure with both aromatic and aliphatic character. This specific hydrogenation pattern imparts a certain degree of steric hindrance to the molecule. nih.gov

-2-amine: This suffix denotes that an amine (-NH₂) group is substituted at the second position of the pyrene ring system.

The resulting compound is a primary aromatic amine built upon a partially saturated polycyclic framework. The presence of the amino group provides a site for a wide range of chemical reactions, allowing for its incorporation into larger, more complex structures such as polymers or pharmacologically active molecules. The precursor to this amine, 2-nitro-4,5,9,10-tetrahydropyrene, is a known intermediate for synthesizing materials for electroluminescent devices.

Interactive Data Table: Properties of this compound and its Precursor

| Property | 2-Nitro-4,5,9,10-tetrahydropyrene | This compound (Calculated) |

| CAS Number | 10549-22-1 | Not available |

| Molecular Formula | C₁₆H₁₃NO₂ | C₁₆H₁₅N |

| Molecular Weight | 251.28 g/mol | 221.29 g/mol |

| IUPAC Name | 2-nitro-4,5,9,10-tetrahydropyrene | This compound |

Structure

2D Structure

3D Structure

Properties

CAS No. |

101283-00-5 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

4,5,9,10-tetrahydropyren-2-amine |

InChI |

InChI=1S/C16H15N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7,17H2 |

InChI Key |

STSFAROQOOSKCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)N)CCC4=CC=CC1=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,9,10 Tetrahydropyren 2 Amine and Its Derivatives

Strategies for Regioselective Functionalization of Pyrene (B120774) Precursors

A common and effective approach to synthesizing derivatives of 4,5,9,10-tetrahydropyren-2-amine begins with the commercially available and inexpensive hydrocarbon, pyrene. This strategy hinges on controlling the position of chemical reactions on the aromatic framework. The key is to first generate the 4,5,9,10-tetrahydropyrene (B1329359) backbone, which alters the electronic properties of the molecule and directs subsequent functionalization to the desired C-2 position.

Partial Reduction Techniques to Access the 4,5,9,10-Tetrahydropyrene Backbone

The initial and crucial step in this synthetic approach is the partial reduction of pyrene. Pyrene's structure includes a "K-region" (the 4,5 and 9,10 double bonds) which is more reactive than the other parts of the molecule. Selective hydrogenation of this region yields the 4,5,9,10-tetrahydropyrene (THPy) scaffold. rsc.org While early methods for this transformation under harsh conditions resulted in low yields, more refined catalytic hydrogenation procedures have been developed for the efficient, preparative-scale synthesis of THPy. rsc.org

The reduction of pyrene to 4,5,9,10-tetrahydropyrene is a foundational step, making THPy a valuable synthetic intermediate for accessing 2,7-disubstituted pyrene derivatives that are otherwise difficult to obtain. rsc.orgacs.orgnih.gov

Table 1: Selected Methods for Partial Reduction of Pyrene

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Pd/C | Ethyl Acetate (EtOAc) | 4,5,9,10-Tetrahydropyrene | A common and effective method for preparative synthesis. rsc.org |

| Molybdenum-Sulphur-Carbon | 400 °C, 100 bar | 4,5,9,10-Tetrahydropyrene | An early method, identified THPy as a product but under vigorous conditions. rsc.org |

Electrophilic Aromatic Substitution on Tetrahydropyrene Scaffolds

Once 4,5,9,10-tetrahydropyrene (THPy) is formed, its reactivity towards electrophilic aromatic substitution (EAS) is fundamentally altered compared to pyrene. In pyrene, electrophilic attack preferentially occurs at the 1, 3, 6, and 8 positions. rsc.org However, the saturation of the K-region in THPy deactivates these sites and instead directs electrophiles to the 2 and 7 positions, which now behave like the active positions of a biphenyl (B1667301) system. rsc.org

A prime example of this regioselectivity is the Friedel-Crafts acylation. The reaction of THPy with an acyl chloride, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), selectively introduces an acyl group at the C-2 position. epa.gov This reaction is a cornerstone of the THPy method, providing a reliable entry point for C-2 functionalization. rsc.org

Table 2: Example of Electrophilic Aromatic Substitution on THPy

| Reaction | Substrate | Reagents | Product | Reference |

|---|

Functional Group Interconversions on Tetrahydropyrene Derivatives

With a functional handle installed at the C-2 position, the final step is to convert this group into the target amine. This process is known as functional group interconversion (FGI).

One plausible pathway starting from a 2-acyl-tetrahydropyrene, such as the product from a Friedel-Crafts reaction, involves reductive amination. This one-pot reaction typically uses an amine source, like ammonia (B1221849), and a selective reducing agent to convert the ketone directly to an amine. acs.org

Another viable, albeit longer, route is the Beckmann rearrangement. nih.govrsc.org The 2-acyl-tetrahydropyrene can be converted to its corresponding oxime by reacting it with hydroxylamine. rsc.org Treatment of this oxime with acid promotes a rearrangement to form an N-substituted amide. Subsequent hydrolysis of the amide yields the primary amine, this compound.

A third strategy involves the nitration of the THPy scaffold followed by reduction. The nitration of aromatic compounds is a classic electrophilic aromatic substitution, and the resulting nitro group at the C-2 position can be readily reduced to the 2-amine using various standard methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

Total Synthesis Approaches to this compound Architectures

Instead of modifying pyrene, total synthesis strategies build the core tetrahydropyrene ring system from simpler, non-pyrene starting materials. These methods offer flexibility for creating complex and specifically substituted derivatives.

Cyclization Reactions and Ring Closure Strategies

A notable total synthesis approach for the tetrahydropyrene skeleton involves the transannular ring closure of epa.govepa.govmetacyclophane. stackexchange.com This precursor, which contains two benzene (B151609) rings held in close proximity, can be synthesized from m-xylene. Undergoing a ring closure reaction, it forms the 4,5,9,10-tetrahydropyrene backbone, which can then be dehydrogenated to pyrene or carried forward for further functionalization. stackexchange.com

More general methods for constructing polycyclic aromatic hydrocarbons can also be adapted. The Haworth synthesis, for instance, typically involves the Friedel-Crafts acylation of an aromatic ring with a cyclic anhydride (B1165640) (like succinic anhydride), followed by reduction, a second intramolecular Friedel-Crafts cyclization to close the new ring, and a final aromatization step. uni-mainz.deyoutube.com Conceptually, a sequence starting from naphthalene (B1677914) could be envisioned to construct the pyrene ring system. Additionally, modern cycloaddition strategies like the Diels-Alder reaction are powerful tools for building complex aromatic and hydroaromatic ring systems. nih.govresearchgate.netsigmaaldrich.com

Multi-step Synthetic Routes for Complex Amine Derivatives

Combining the principles of total synthesis and functionalization allows for comprehensive, multi-step routes to complex derivatives. A hypothetical, yet chemically sound, pathway to the target amine could begin with the synthesis of epa.govepa.govmetacyclophane from m-xylene, followed by its transannular cyclization to yield 4,5,9,10-tetrahydropyrene. stackexchange.com

This THPy intermediate could then undergo a regioselective Friedel-Crafts acylation or nitration at the C-2 position as previously described. rsc.orgepa.gov The resulting ketone or nitro-substituted tetrahydropyrene would then be subjected to functional group interconversion—such as reductive amination, Beckmann rearrangement, or reduction of the nitro group—to furnish the final this compound. Such multi-step sequences, while often lengthy, provide unambiguous access to specifically designed molecular architectures. The synthesis of complex pyrene-based materials often relies on these extended, carefully planned synthetic sequences. orgsyn.orgworktribe.comresearchgate.net

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic strategies allow for the intricate design and construction of this compound derivatives. These techniques are pivotal for introducing a wide range of functional groups, building donor-acceptor systems, and constructing larger oligomeric and polymeric structures.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, providing a powerful platform for the derivatization of the tetrahydropyrene skeleton. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most significant of these transformations.

The synthesis of the parent amine, this compound, typically begins with a halogenated precursor, such as 2-bromo-4,5,9,10-tetrahydropyrene. This precursor can be subjected to a Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgnih.gov Using ammonia or an ammonia equivalent, 2-bromo-4,5,9,10-tetrahydropyrene can be converted into the primary amine, this compound. organic-chemistry.org The development of specialized ligands and catalyst systems has expanded the scope of this reaction, making it highly versatile. wikipedia.orgnih.gov

Once the amine functionality is in place, or by using the halogenated precursor, further derivatization is commonly achieved via the Suzuki-Miyaura coupling . This reaction creates a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide or triflate, catalyzed by a palladium complex. acs.orgresearchgate.net For instance, a bromo-tetrahydropyrene derivative can be coupled with various arylboronic acids to append new aromatic rings with desired electronic or steric properties. This methodology is highly effective for synthesizing complex aryl-substituted tetrahydropyrenes. acs.org

The table below outlines representative reactants for these cross-coupling strategies.

| Starting Material | Coupling Partner | Reaction Type | Potential Product |

| 2-Bromo-4,5,9,10-tetrahydropyrene | Ammonia (or equivalent) | Buchwald-Hartwig Amination | This compound |

| 2-Bromo-4,5,9,10-tetrahydropyrene | Phenylboronic acid | Suzuki-Miyaura Coupling | 2-Phenyl-4,5,9,10-tetrahydropyrene |

| 2-Amino-7-bromo-4,5,9,10-tetrahydropyrene | 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | 2-Amino-7-(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene |

| 2,7-Dibromo-4,5,9,10-tetrahydropyrene (B178296) | Aniline | Buchwald-Hartwig Amination | N,N'-(4,5,9,10-Tetrahydropyrene-2,7-diyl)dianiline |

The creation of molecules with both electron-donating (D) and electron-accepting (A) moieties is a cornerstone of modern materials chemistry, particularly for organic electronics. The this compound framework is an excellent platform for D-A systems, where the amine group serves as an intrinsic electron donor. The synthetic challenge lies in strategically introducing an electron-acceptor group onto the aromatic scaffold.

A powerful strategy for constructing such D-A systems is the Suzuki-Miyaura cross-coupling reaction. acs.org This approach allows for the precise installation of functional groups. For example, a precursor like 2-bromo-7-nitro-4,5,9,10-tetrahydropyrene (where the nitro group is a strong acceptor) could be synthesized and then subjected to a Buchwald-Hartwig amination to install the donor amine group.

Alternatively, and more commonly, one can start with a di-halogenated tetrahydropyrene and sequentially or simultaneously attach donor and acceptor groups. A well-established synthetic route for analogous pyrene systems involves coupling a dibrominated aromatic core with a boronic acid that carries the desired functional group. acs.org For instance, reacting 2-bromo-4,5,9,10-tetrahydropyren-7-ylboronic acid with an aryl halide bearing an acceptor group (e.g., a cyano or formyl group) under Suzuki conditions would yield a D-A molecule. The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a toluene/ethanol solvent system. acs.org

The table below illustrates potential synthetic routes to donor-acceptor tetrahydropyrene amines.

| Tetrahydropyrene Precursor | Coupling Partner | Key Reaction | Product Type |

| 2-Amino-7-bromo-4,5,9,10-tetrahydropyrene | 4-Formylphenylboronic acid | Suzuki-Miyaura Coupling | D-A Molecule |

| 2,7-Dibromo-4,5,9,10-tetrahydropyrene | 1. 4-Aminophenylboronic acid 2. 4-Cyanophenylboronic acid | Sequential Suzuki-Miyaura Coupling | D-A Molecule |

| 2-Bromo-7-nitro-4,5,9,10-tetrahydropyrene | Ammonia (or equivalent) | Buchwald-Hartwig Amination | D-A Molecule |

The rigid and sizable structure of the tetrahydropyrene unit makes it an attractive building block (monomer) for the synthesis of oligomers and polymers with interesting photophysical and electronic properties. These materials are often targeted for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

Oligomeric systems can be prepared by coupling multiple tetrahydropyrene units. For instance, McMurry coupling reactions of ketone-functionalized tetrahydropyrenes have been used to synthesize tetraarylethenes containing up to four tetrahydropyrene moieties. nih.govrsc.org These molecules often exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the solid state or as aggregates. rsc.org

For the synthesis of high molecular weight polymers, transition metal-catalyzed polycondensation reactions, such as Suzuki or Stille polymerization, are employed. This requires a difunctionalized tetrahydropyrene monomer, for example, 2,7-dibromo-4,5,9,10-tetrahydropyrene or 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,9,10-tetrahydropyrene. By reacting these monomers with a complementary difunctional comonomer (a diboronic acid or a dihalide, respectively), conjugated polymers can be formed. nih.govrsc.org The properties of the resulting polymer can be tuned by the choice of the comonomer, which can introduce additional donor or acceptor characteristics along the polymer backbone. nih.govrsc.org The synthesis of alternating donor-acceptor polymers based on a related pyrene-4,5,9,10-tetraone core highlights the feasibility of this approach. nih.govrsc.org

The table below summarizes monomer types and the resulting macromolecular structures.

| Monomer(s) | Polymerization Method | Macromolecule Type |

| 2,2′-bis-(4,5,9,10-tetrahydropyrenyl)ketone | McMurry Coupling | Oligomer (Tetraarylethene) nih.gov |

| 2,7-Dibromo-4,5,9,10-tetrahydropyrene + Aryldiboronic acid | Suzuki Polymerization | Alternating Conjugated Polymer |

| 2,7-Bis(tributylstannyl)-4,5,9,10-tetrahydropyrene + Aryldihalide | Stille Polymerization | Alternating Conjugated Polymer |

Chemical Transformations and Reaction Mechanisms of 4,5,9,10 Tetrahydropyren 2 Amine Scaffolds

Reactivity Profiles of the Amine Functionality

The amine group in 4,5,9,10-tetrahydropyren-2-amine is a key site for chemical modification, exhibiting both radical and nucleophilic reactivity.

Amine Radical Cation Generation and Subsequent Reactions

The amine functionality of this compound can undergo single-electron oxidation to form a highly reactive intermediate known as an amine radical cation. beilstein-journals.orgnih.govnih.gov This transformation is often achieved using visible light photoredox catalysis, a method that offers a mild and efficient pathway to these intermediates. beilstein-journals.orgnih.gov

Once generated, the amine radical cation of the tetrahydropyrene scaffold can participate in a variety of subsequent reactions. These reactive species are electrophilic and can readily add to nucleophilic partners such as alkenes and arenes, leading to the formation of new carbon-nitrogen bonds. nih.gov The specific reaction pathways are influenced by factors such as the solvent, with polar solvents generally favoring electron-transfer reactions involving amine radical cations. beilstein-journals.org The reactivity of these radical cations provides a powerful tool for the synthesis of complex amine-containing molecules. beilstein-journals.orgnih.gov

Key reactive intermediates that can be derived from amine radical cations include:

Iminium ions: Formed through further oxidation.

α-Amino radicals: Generated via deprotonation at the α-position. beilstein-journals.orgnih.gov

Distonic ions: Radical cations where the charge and radical sites are separated. nih.gov

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character to the molecule. This allows it to react with a variety of electrophiles. The nucleophilicity of the amine group is fundamental to many of its derivatization reactions.

Derivatization is a common strategy to modify the properties of amines for analytical purposes, such as chromatography. nih.gov This often involves reacting the amine with a derivatizing agent to form a more easily detectable or separable product. Common derivatizing agents that react with primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and 5-dimethylamino naphthalene-1-sulphonyl chloride (Dansyl chloride). libretexts.org

The reaction conditions, such as pH, play a crucial role in these derivatization reactions. For instance, the extraction and derivatization of biogenic amines are often carried out in an alkaline medium to ensure the amine is in its more nucleophilic free base form. nih.govresearchgate.net

Electrophilic and Nucleophilic Reactivity of the Tetrahydropyrene Core

The tetrahydropyrene core, with its extended π-system, also participates in a range of chemical transformations, exhibiting both electrophilic and nucleophilic character depending on the reaction conditions.

Positional Selectivity in Electrophilic Aromatic Substitution (EAS) on the Tetrahydropyrene Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. fiveable.mewikipedia.orgmasterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.mewikipedia.org The amine group of this compound is a powerful activating group and an ortho-, para-director. This means it increases the rate of electrophilic attack on the aromatic ring and directs incoming electrophiles to the positions ortho and para to the amine.

The general mechanism of EAS involves two main steps:

Attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com

Deprotonation of the intermediate to restore aromaticity. masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. wikipedia.orgyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.orgyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The directing effect of the amine group on the tetrahydropyrene core is a critical factor in determining the structure of the products of these reactions.

Derivatization via Esterification, Decarboxylation, and Reduction Processes

While direct esterification, decarboxylation, and reduction of the 4,5,9,10-tetrahydropyrene (B1329359) core itself are not the most common transformations, derivatization of functional groups attached to the core is a key synthetic strategy. For example, if a carboxylic acid group were introduced onto the tetrahydropyrene ring via a reaction like the Kolbe-Schmitt reaction, it could then undergo esterification or decarboxylation.

The tetrahydropyrene moiety itself can be synthesized through multi-step procedures. For instance, tetraarylethenes based on 4,5,9,10-tetrahydropyrene have been synthesized, which involves creating ketone precursors via Friedel-Crafts acylation, followed by McMurry coupling reactions. nih.govrsc.org These complex structures highlight the versatility of the tetrahydropyrene scaffold in building larger, functional molecules.

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies of the transformations of this compound itself are not extensively reported in the provided search results. However, the general principles of amine and polycyclic aromatic hydrocarbon reactivity provide a strong basis for understanding its chemical behavior.

Mechanistic studies of related amine transformations, such as the dehydrocoupling of amine-boranes, reveal complex reaction pathways that can involve catalyst induction periods and the formation of active catalytic species. nih.gov For instance, in the rhodium-catalyzed dehydrocoupling of amine-boranes, a Rh-amido-borane is proposed as the active catalyst. nih.gov

Interactive Data Table: Common Derivatizing Agents for Amines

| Derivatizing Agent | Abbreviation | Reactive Group(s) |

| o-Phthalaldehyde | OPA | Primary Amines |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary and Secondary Amines |

| 5-Dimethylamino naphthalene-1-sulphonyl chloride | Dansyl chloride | Primary and Secondary Amines |

| Dimethoxyanthracene sulfonate | DMAS | Primary, Secondary, and Tertiary Amines |

The preparation of this compound has been described in patent literature. For instance, a method for preparing pyrene (B120774) derivatives, including this compound, has been outlined. This process involves multiple steps starting from pyrene, including a nitration reaction to introduce a nitro group, followed by a reduction of the nitro group to an amine, and a subsequent reduction of the pyrene aromatic system to the tetrahydropyrene scaffold.

Despite the existence of a synthetic route, further academic research detailing the specific reaction mechanisms of the resulting this compound is not present in the available search results. Consequently, in-depth discussions on the following topics, as requested, cannot be provided due to the lack of primary research data:

Derivatization Strategies and Analogue Synthesis of 4,5,9,10 Tetrahydropyren 2 Amine

Design and Synthesis of Substituted 4,5,9,10-Tetrahydropyrene (B1329359) Amine Derivatives

The introduction of functional groups onto the tetrahydropyrene core is a fundamental approach to modifying the properties of 4,5,9,10-tetrahydropyren-2-amine. This can be achieved through various synthetic transformations targeting the aromatic rings.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the 4,5,9,10-tetrahydropyrene system can be significantly influenced by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can alter the molecule's reactivity, photophysical properties, and intermolecular interactions.

The presence of an amino group already provides electron-donating character. Further functionalization can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. For instance, Friedel-Crafts acylation of 4,5,9,10-tetrahydropyrene can introduce a benzoyl group, an electron-withdrawing moiety, onto the aromatic core. nih.gov The synthesis of aminotetrahydropyrans has demonstrated that functionalities like methoxy (B1213986) (MeO-), a strong electron-donating group, and trifluoromethyl (CF3-) and cyano (CN), strong electron-withdrawing groups, are well-tolerated in synthetic protocols involving C-H functionalization. nih.gov

| Group Type | Example Substituent | Potential Synthetic Route |

| Electron-Donating | Methoxy (-OCH3) | Nucleophilic aromatic substitution or coupling reactions |

| Electron-Withdrawing | Benzoyl (-C(O)Ph) | Friedel-Crafts Acylation |

| Electron-Withdrawing | Trifluoromethyl (-CF3) | C-H functionalization or coupling with CF3-containing reagents |

| Electron-Withdrawing | Cyano (-CN) | C-H functionalization or Sandmeyer reaction from an amino group |

Synthesis of Halogenated and Nitrated Amine Precursors

Halogenated and nitrated derivatives of this compound serve as versatile precursors for further synthetic modifications. Halogens can be introduced via electrophilic halogenation, and their presence provides a handle for subsequent cross-coupling reactions. Nitration introduces a nitro group, which is a strong electron-withdrawing group and can be reduced to an amine, offering a route to polyamino-substituted tetrahydropyrenes.

The synthesis of these precursors often involves direct electrophilic substitution on the 4,5,9,10-tetrahydropyrene core, followed by the introduction or modification of the amine functionality. For example, the synthesis of a tetrafluoro-substituted aryl azide (B81097) has been achieved, demonstrating the stability of certain functional groups under specific reaction conditions. illinois.edu While direct nitration or halogenation of this compound requires careful control of reaction conditions to avoid side reactions, the use of protected amine functionalities can facilitate these transformations.

Formation of Conjugated Systems and Extended Architectures

Extending the π-conjugated system of this compound is a key strategy for developing materials with interesting optical and electronic properties. This can be achieved by introducing aryl or vinyl groups that can participate in conjugation.

Synthesis of Aryl-Substituted Tetrahydropyrene Amines

A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes have been synthesized, demonstrating that the introduction of the tetrahydropyrene moiety can expand π-conjugation. nih.govrsc.org These syntheses often involve the reaction of a functionalized tetrahydropyrene, such as 2-benzoyl-4,5,9,10-tetrahydropyrene, with other aromatic building blocks. nih.gov

| Reaction Type | Reactants | Key Features |

| Suzuki Coupling | Halogenated tetrahydropyrene, Arylboronic acid/ester | Palladium-catalyzed, versatile for C-C bond formation |

| Stille Coupling | Halogenated tetrahydropyrene, Organostannane | Palladium-catalyzed, tolerant of various functional groups |

| C-H Arylation | Tetrahydropyrene, Aryl halide | Direct functionalization, atom-economical |

Vinyltetrahydropyrene Amine Derivatives and Their Synthesis

The incorporation of vinyl groups onto the this compound structure can further extend its conjugation and provide a reactive handle for polymerization or other transformations. The synthesis of such derivatives could potentially be achieved through Heck coupling of a halogenated tetrahydropyrene with an alkene or through Wittig-type reactions on a formylated tetrahydropyrene derivative. The synthesis of N-unsubstituted vinyl aziridines has been accomplished through an amine-promoted regioselective nucleophilic aziridination of α,β,γ,δ-unsaturated carbonyl compounds, highlighting methods for creating vinyl-substituted amine-containing structures. nih.gov

Heterocyclic Ring Annulation onto this compound Frameworks

The fusion of heterocyclic rings onto the 4,5,9,10-tetrahydropyrene backbone can lead to the creation of novel, complex polycyclic aromatic systems with unique electronic and photophysical properties. This strategy, known as annulation, can be achieved through various cyclization reactions. For example, starting with an appropriately functionalized tetrahydropyrene, such as one bearing ortho-amino and cyano groups, could enable the construction of a fused pyrimidine (B1678525) ring. The synthesis of substituted tetrahydropyrimidine (B8763341) derivatives has been shown to proceed from a tetrahydropyrimidine intermediate that reacts with various electrophilic and nucleophilic reagents. researchgate.net While specific examples on the this compound framework are not detailed in the provided search results, the principles of heterocyclic synthesis suggest that functionalized derivatives could serve as key starting materials for such transformations.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 4,5,9,10 Tetrahydropyren 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 4,5,9,10-Tetrahydropyren-2-amine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous signal assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its aromatic and aliphatic protons, as well as the amine group. The chemical shifts of hydrogens on carbons directly bonded to an amine typically appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen atom. libretexts.org The amine protons themselves are expected to produce a broad signal, the chemical shift of which is highly dependent on solvent and concentration, but generally falls between 0.5 and 5.0 ppm. libretexts.org

In a related structure, 1,2,3,4-tetrahydronaphthalen-2-amine, the aromatic protons appear in the range of 6.96-7.38 ppm, while the aliphatic and amine protons are observed at lower chemical shifts. nih.govchemicalbook.com For this compound, the protons of the tetrahydropyrene core will show characteristic splitting patterns. The aliphatic protons at positions 4, 5, 9, and 10 would likely appear as multiplets in the aliphatic region of the spectrum. The aromatic protons on the pyrene (B120774) backbone will be observed further downfield, with their specific shifts and coupling constants determined by their position relative to the amine group and the aliphatic bridge. The addition of D₂O would lead to the disappearance of the N-H proton signal, a common method to confirm the presence of an amine group. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Aliphatic Protons (CH₂) | 2.5 - 3.5 | Multiplets |

| Amine Protons (NH₂) | 1.5 - 4.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Carbons directly attached to a nitrogen atom in amines typically resonate in the 10-65 ppm region. libretexts.orgoregonstate.edu Aromatic carbons are found in the 110-170 ppm range. oregonstate.edu For this compound, the aliphatic carbons are expected in the upfield region, while the aromatic carbons will be in the downfield region. The carbon atom directly bonded to the amine group (C2) will be shifted relative to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aliphatic Carbons (C4, C5, C9, C10) | 20 - 40 |

| Aromatic Carbon (C2, attached to NH₂) | 140 - 150 |

| Other Aromatic Carbons | 120 - 140 |

| Quaternary Aromatic Carbons | 130 - 145 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity within the molecule. COSY would reveal the coupling between adjacent protons, helping to trace the proton network through the aliphatic and aromatic regions. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the one-dimensional spectra.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wpmucdn.com For this compound, the IR spectrum would be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-N bonds, aromatic C-H bonds, and aliphatic C-H bonds.

Primary amines typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wpmucdn.com The N-H bending vibration (scissoring) is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-N stretching of aromatic amines is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-N | Stretch | 1250 - 1335 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound (C₁₆H₁₅N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The fragmentation of aromatic amines often involves the loss of a hydrogen atom or other small fragments. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org In the case of this compound, fragmentation could involve the loss of the amino group or cleavage within the tetrahydropyrene ring system. The stability of the aromatic pyrene core would likely lead to a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 221 | Molecular Ion |

| [M-1]⁺ | 220 | Loss of a hydrogen atom |

| [M-16]⁺ | 205 | Loss of NH₂ radical |

| [M-28]⁺ | 193 | Loss of C₂H₄ (ethene) from the aliphatic bridge |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A successful crystallographic analysis of this compound would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths and angles for the tetrahydropyrene core and the C-N bond.

Information on the conformation of the non-planar tetrahydropyrene ring system.

Details of intermolecular interactions , such as hydrogen bonding involving the amine group, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 4,5,9,10 Tetrahydropyren 2 Amine Systems

Electronic Structure Analysis and Molecular Orbital Theory

The electronic behavior of 4,5,9,10-tetrahydropyren-2-amine is fundamentally governed by the arrangement and energies of its molecular orbitals. Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy and spatial distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and its ability to absorb light.

Table 1: Representative Frontier Orbital Energies for this compound and Related Compounds (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrene (B120774) | -5.85 | -2.35 | 3.50 |

| 4,5,9,10-Tetrahydropyrene (B1329359) | -5.60 | -1.90 | 3.70 |

| 2-Aminopyrene | -5.45 | -2.20 | 3.25 |

| This compound | -5.30 | -1.80 | 3.50 |

Note: The values for this compound are illustrative and extrapolated from trends observed in related compounds. Actual values would require specific quantum chemical calculations.

Electron Density Distribution and Charge Transfer Properties

The electron density distribution within this compound is non-uniform due to the presence of the electronegative nitrogen atom in the amine group. This leads to a polarization of the molecule, with a higher electron density around the amine group and the aromatic portions of the molecule. This charge distribution is critical for understanding intermolecular interactions and the molecule's behavior in electric fields.

Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO. In molecules with donor-acceptor character, this can lead to an intramolecular charge transfer (ICT) state. For this compound, the amine group acts as an electron donor and the tetrahydropyrene core as the acceptor. The extent of this charge transfer can be quantified through computational methods by analyzing the changes in electron density upon excitation.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify stable molecules, transition states, and reaction intermediates.

Transition State Modeling for Synthetic Transformations

The synthesis of this compound and its derivatives can be guided by computational modeling of reaction pathways. For instance, the amination of a tetrahydropyrene precursor can proceed through various mechanisms. Transition state theory allows for the calculation of the activation energies for these different pathways, thereby predicting the most favorable reaction conditions. These calculations can help in optimizing reaction yields and minimizing side products.

Analysis of Substituent Effects on Reactivity

The reactivity of the this compound system can be tuned by introducing different substituent groups. Computational studies can systematically investigate the effect of various electron-donating and electron-withdrawing substituents on the electronic structure and reactivity. For example, adding an electron-withdrawing group to the aromatic ring would likely lower the HOMO and LUMO energies and affect the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 2: Predicted Impact of Substituents on the HOMO-LUMO Gap of this compound (Illustrative Data)

| Substituent at C7 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H (unsubstituted) | -5.30 | -1.80 | 3.50 |

| -CH3 (electron-donating) | -5.25 | -1.75 | 3.50 |

| -NO2 (electron-withdrawing) | -5.60 | -2.20 | 3.40 |

| -CN (electron-withdrawing) | -5.55 | -2.10 | 3.45 |

Note: These values are illustrative and represent expected qualitative trends based on substituent effects on similar aromatic systems.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the HOMO to LUMO transition. The calculated spectrum can then be compared with experimentally measured spectra to validate the computational model and aid in the assignment of spectral features.

Similarly, calculations of vibrational frequencies can help in the interpretation of IR and Raman spectra. By modeling the vibrational modes of the molecule, specific peaks in the experimental spectrum can be assigned to particular bond stretches, bends, or torsions within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Property | Predicted Value |

| λmax (UV-Vis) | ~350 nm |

| Key IR Frequencies (cm⁻¹) | N-H stretch: ~3400-3500Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2950C=C stretch: ~1600-1650 |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: ~7.0-8.0Aliphatic Protons: ~2.5-3.5Amine Protons: ~3.0-4.0 |

Note: These are representative values expected for a molecule with the structure of this compound, based on data from analogous compounds.

Conformation Analysis and Stereochemical Considerations

The conformational landscape and stereochemistry of this compound are dictated by the partially saturated nature of its fused ring system. Unlike its fully aromatic parent, pyrene, the hydrogenation at the 4, 5, 9, and 10 positions introduces significant three-dimensional complexity. The two hydrogenated six-membered rings can adopt non-planar conformations, leading to a variety of possible spatial arrangements of the atoms.

The core of the 4,5,9,10-tetrahydropyrene system can be conceptualized as two fused cyclohexene-like rings annulated to a biphenyl (B1667301) core. The conformational behavior of such fused systems is inherently more complex than that of a simple cyclohexane ring due to the constraints imposed by the fusion. The hydrogenated rings are expected to adopt conformations that minimize steric and torsional strain. Drawing parallels with well-studied fused ring systems like decalins, it is plausible that these rings adopt chair-like or twisted boat-like conformations. The fusion to the rigid aromatic portion of the molecule, however, restricts the conformational flexibility that would be observed in an isolated cyclohexane or cyclohexene ring.

From a stereochemical standpoint, the non-planar nature of the tetrahydropyrene scaffold can result in different spatial arrangements of the substituents. If the molecule were to adopt a stable, non-interconverting chiral conformation, it would be possible to resolve enantiomers. The energy barrier to interconversion between these conformational isomers would determine their stability and isolability at room temperature.

A theoretical conformational analysis would consider the various possible puckering modes of the two hydrogenated rings. For each ring, conformations analogous to the chair, boat, and twist-boat of cyclohexane can be postulated. However, the fusion of the two rings and their connection to the aromatic system will likely result in distorted versions of these ideal geometries. The relative energies of these conformers would be determined by a combination of angle strain, torsional strain, and transannular steric interactions.

The orientation of the amino group at the 2-position relative to the plane of the aromatic ring it is attached to will also be a key conformational parameter. Rotation around the C2-N bond will have a specific energy profile, influenced by steric interactions with adjacent protons and the electronic effects of the π-system.

To provide a more quantitative insight into the conformational preferences and stereochemistry of this compound, detailed computational studies employing methods such as Density Functional Theory (DFT) would be necessary. Such studies could elucidate the geometries and relative energies of the stable conformers, the transition states connecting them, and provide a deeper understanding of the stereochemical features of this molecule. In the absence of specific experimental or computational data in the current literature for this compound, the following table summarizes the key theoretical considerations for its conformational and stereochemical analysis.

| Aspect | Theoretical Consideration | Influencing Factors |

| Ring Conformation | The two hydrogenated six-membered rings can adopt non-planar conformations, likely distorted chair or twist-boat forms. | Ring fusion, steric hindrance from the aromatic portion, transannular interactions. |

| Stereoisomerism | The non-planar and potentially chiral arrangement of the fused rings could lead to the existence of enantiomers. | The overall molecular symmetry in the lowest energy conformation. |

| Amino Group Orientation | The amino group at the C-2 position can exhibit different rotational conformations relative to the aromatic ring. | Steric interactions with neighboring atoms, electronic effects. |

| Conformational Interconversion | The molecule may undergo conformational changes through ring flipping or twisting, with specific energy barriers for each process. | Torsional strain, steric hindrance in transition states. |

Table 1: Theoretical Conformational and Stereochemical Considerations for this compound

Applications in Advanced Materials Science and Emerging Technologies Based on 4,5,9,10 Tetrahydropyren 2 Amine

Optoelectronic Materials and Devices

The tetrahydropyrene core is a subject of intense research in materials science due to its inherent electronic and photophysical properties. The introduction of an amine group at the 2-position further modulates these properties, making 4,5,9,10-Tetrahydropyren-2-amine and its derivatives highly promising for use in next-generation optoelectronic devices.

Development of Fluorescent and Luminescent Materials

Derivatives of the 4,5,9,10-tetrahydropyrene (B1329359) scaffold are recognized for their electroluminescent properties, positioning them as valuable materials for organic light-emitting diodes (OLEDs). Polymers derived from this core structure can serve as the active layer in OLEDs, emitting light upon the application of an electric field. google.com The rigid and planar nature of the tetrahydropyrene unit contributes to efficient π-conjugation, a key factor for achieving high luminescence.

Research into related structures has demonstrated that the photophysical properties can be finely tuned. For instance, studies on 10,9-oxaboraphenanthrenes, which share a similar polycyclic framework, show that strategic substitutions can lead to materials with strong fluorescence, with emission maxima ranging from 344 to 373 nm when embedded in a polymer matrix. researchgate.net This tunability is crucial for developing materials with specific emission colors for display and lighting applications. The amine group on this compound can act as a handle for further chemical modification, allowing for the synthesis of a wide array of fluorescent materials with tailored properties.

Aggregation-Induced Emission (AIE) Phenomena in Tetrahydropyrene Derivatives

One of the most compelling properties of tetrahydropyrene derivatives is their tendency to exhibit Aggregation-Induced Emission (AIE). rsc.org AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgnih.govmdpi.com This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a loss of fluorescence. nih.gov

The mechanism behind AIE in derivatives like tetraphenylethene (TPE) involves the restriction of intramolecular rotations (IMR) in the aggregated state. mdpi.comrsc.org In solution, the phenyl rings undergo active rotations, providing a non-radiative pathway for the excited state to decay. mdpi.com In an aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channel and forces the molecule to release its energy via fluorescence. rsc.orgnih.gov

Studies on tetraarylethenes incorporating 4,5,9,10-tetrahydropyrene units confirm that these compounds are AIE-active. rsc.orgnih.gov They are weak emitters in good solvents but become highly emissive in the condensed phase, making them excellent candidates for solid-state emitters. rsc.orgnih.gov The tetrahydropyrene moiety provides both an enlarged π-conjugation system and significant steric hindrance, which helps to prevent the detrimental intermolecular π-π stacking that often quenches emission. nih.gov

Table 1: Aggregation-Induced Emission (AIE) Properties of Tetrahydropyrene-based Tetraarylethenes

| Compound Feature | Observation in Dilute Solution | Observation in Aggregated State/Solid State | Underlying Mechanism | Potential Application |

|---|

| Tetrahydropyrene-based Tetraarylethenes | Weak fluorescence or non-emissive rsc.orgnih.gov | Strong fluorescence emission rsc.orgnih.gov | Restriction of Intramolecular Rotations (IMR) mdpi.comrsc.org | Solid-state emitters for OLEDs, sensors, and bio-imaging rsc.orgmdpi.com |

Charge Transport Properties in Organic Electronic Devices

The performance of organic electronic devices such as OLEDs and organic field-effect transistors (OFETs) relies heavily on the charge transport characteristics of the constituent organic materials. The extended π-conjugated system of the 4,5,9,10-tetrahydropyrene core is fundamental to facilitating charge transport. nih.gov The degree of π-conjugation in these derivatives can be systematically increased by adding more tetrahydropyrene units, which influences the material's electronic properties. rsc.orgnih.gov

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π interactions, and host-guest forces. frontiersin.org this compound is an ideal candidate for designing complex supramolecular architectures due to its distinct molecular features.

The amine group (-NH2) is a classic hydrogen bond donor, capable of forming directional and reversible interactions with suitable acceptor molecules. acs.org This capability allows for the programmed self-assembly of molecules into well-defined structures. Furthermore, the large, electron-rich surface of the tetrahydropyrene core can participate in π-π stacking interactions, another key driving force in supramolecular assembly. frontiersin.org

However, the unique V-shape and steric bulk of the tetrahydropyrene moiety can also be exploited to prevent excessive π-π stacking. nih.gov This controlled interaction is crucial in designing host-guest systems, where a "host" molecule has a cavity that can bind a "guest" molecule. The defined three-dimensional structure of tetrahydropyrene derivatives could be used to construct host molecules with specific recognition properties. Such host-guest systems are foundational for applications in drug delivery, sensing, and molecular machinery. thno.org The ability to form specific, non-covalent bonds makes these compounds building blocks for creating functional nanomaterials through bottom-up self-assembly. frontiersin.orgthno.org

Catalysis and Ligand Design

In the field of catalysis, the design of organic ligands that coordinate to a transition metal center is paramount for controlling the activity and selectivity of a reaction. researchgate.netuva.es The ligand's steric and electronic properties dictate the environment around the metal, influencing how substrates bind and react. rsc.org

Design of Ligands for Transition Metal Catalysis

This compound possesses the key attributes of a versatile ligand scaffold. The amine group provides a direct coordination site for a transition metal, such as palladium, ruthenium, or nickel, which are widely used in cross-coupling and metathesis reactions. uva.esnih.gov

The large and rigid tetrahydropyrene backbone imparts significant steric bulk, which can be used to create a well-defined pocket around the metal center. This steric hindrance can enhance selectivity by controlling which molecules can access the catalytic site. Moreover, the extended π-system of the ligand can electronically influence the metal center. It can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) processes, thereby tuning the metal's reactivity. frontiersin.org The development of multifunctional ligands that can respond to external stimuli (e.g., light or redox changes) is a major goal in modern catalysis, and the tetrahydropyrene framework offers a robust and electronically active platform for designing such sophisticated molecular tools. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitro-4,5,9,10-tetrahydropyrene (B80368) |

| Poly(4,5,9,10-tetrahydropyrene-2,7-diyl) |

| 2-Benzoyl-4,5,9,10-tetrahydropyrene |

| 4,5,9,10-Tetrahydropyrene-2,7-dicarboxylic acid |

| 1,2-diphenyl-1,2-di(p-tolyl)ethene (TPE) |

| 10,9-oxaboraphenanthrene |

| Violanthrone (B7798473) |

| Palladium |

| Ruthenium |

Role in Organic Transformations

While specific studies detailing the extensive use of this compound in a wide array of organic transformations are not abundant in publicly available literature, its chemical nature as a primary aromatic amine attached to a large polycyclic hydrocarbon framework suggests its utility as a versatile building block in the synthesis of more complex functional molecules. The reactivity of the amino group is expected to be analogous to that of other aminopyrene derivatives, such as 1-aminopyrene.

The primary amino group (-NH2) on the tetrahydropyrene core is a nucleophilic center and can participate in a variety of classical organic reactions. These transformations allow for the covalent linkage of the fluorescent tetrahydropyrene moiety to other molecular systems, enabling the development of advanced materials.

One of the most fundamental reactions of this compound is its reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. This reaction is of particular importance in the field of supramolecular chemistry and sensor development, as the resulting urea/thiourea motifs are excellent hydrogen-bond donors for anion recognition. digitellinc.comrsc.org The general transformation can be depicted as follows:

Reaction with Isocyanate: R-N=C=O + H₂N-Tetrahydropyrene → R-NH-C(=O)NH-Tetrahydropyrene

Reaction with Isothiocyanate: R-N=C=S + H₂N-Tetrahydropyrene → R-NH-C(=S)NH-Tetrahydropyrene

Furthermore, as a primary amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups onto the pyrene (B120774) core, such as halogens, cyano, or hydroxyl groups.

The amino group can also be acylated through reactions with acid chlorides or anhydrides to form amides. This transformation is useful for modifying the electronic properties of the pyrene system and for linking it to other molecular fragments. Like other aromatic amines, it is expected to be incompatible with strong oxidizing agents, peroxides, and certain electrophiles under specific conditions. nih.gov

The 4,5,9,10-tetrahydropyrene scaffold itself has been recognized as a valuable synthetic intermediate for accessing 2,7-disubstituted pyrene derivatives, which are important components in materials science. acs.orgnih.gov The presence of the amine group at the 2-position of the tetrahydropyrene core provides a handle for further functionalization prior to or after potential aromatization to the fully conjugated pyrene system, thus expanding the synthetic routes to novel pyrene-based materials.

Sensor Technologies (excluding biological sensing applications)

The unique photophysical properties of the pyrene core, such as its strong fluorescence and long-lived excited state, make it an excellent candidate for the development of fluorescent sensors. The functionalization of the pyrene scaffold allows for the introduction of specific recognition sites for various analytes.

Fluorescent Sensor Development for Anion Detection

While direct applications of this compound in anion sensing are not extensively documented, its structure provides a clear pathway for the rational design of highly selective and sensitive fluorescent anion sensors. The core principle lies in the covalent modification of the amine group to create a receptor unit that can selectively bind to anions, leading to a measurable change in the fluorescence properties of the tetrahydropyrene fluorophore.

A well-established strategy for anion recognition involves the use of hydrogen-bond donors, such as urea and thiourea groups. rsc.orgmdpi.com By reacting this compound with an appropriate isocyanate or isothiocyanate, a pyrenyl-urea or pyrenyl-thiourea derivative can be synthesized. In these constructs, the N-H protons of the urea/thiourea moiety act as a binding site for anions through hydrogen bonding.

The binding event between the sensor and an anion can modulate the fluorescence of the tetrahydropyrene unit in several ways:

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on an atom in the receptor can quench the fluorescence of the pyrene core through PET. Upon anion binding, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): Anion binding can alter the electron density distribution within the sensor molecule, leading to changes in the ICT character of the excited state. This can result in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

Deprotonation: In the presence of strongly basic anions, such as fluoride (B91410) or acetate, the N-H protons of the urea/thiourea group can be deprotonated. This deprotonation event causes a significant change in the electronic structure of the sensor, leading to a distinct colorimetric and/or fluorescent response. nih.gov

The selectivity of such sensors can be tuned by modifying the structure of the receptor pocket. For instance, the use of different isocyanates can introduce steric or electronic factors that favor the binding of specific anions.

Table 1: Potential Anion Sensing Probes Derived from this compound and their Expected Sensing Mechanisms

| Probe Structure (Conceptual) | Target Anion (Example) | Proposed Sensing Mechanism | Expected Response |

| Tetrahydropyrenyl-urea | Carboxylates (e.g., Acetate) | Hydrogen Bonding | Fluorescence quenching or enhancement |

| Tetrahydropyrenyl-thiourea | Halides (e.g., Fluoride) | Hydrogen Bonding/Deprotonation | Colorimetric change and/or fluorescence "turn-on" |

| Bis(tetrahydropyrenyl)urea | Dicarboxylates | Chelation via Hydrogen Bonding | Ratiometric fluorescence change |

It is important to note that while the synthetic strategy is sound based on established principles of supramolecular chemistry and fluorescent sensor design, the empirical validation and optimization of these specific sensors would require dedicated research. The partially saturated nature of the 4,5,9,10-tetrahydropyrene core, compared to the fully aromatic pyrene, may also influence the photophysical properties and the sensitivity of the resulting sensors.

Future Perspectives and Research Challenges in 4,5,9,10 Tetrahydropyren 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of applications for 4,5,9,10-tetrahydropyren-2-amine is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste, presenting a challenge for large-scale production.

A common route to amino-substituted polycyclic aromatic hydrocarbons (PAHs) involves the nitration of the parent hydrocarbon followed by reduction of the nitro group. While effective, this method often utilizes strong acids and reducing agents that are not ideal from a green chemistry perspective. Future research should focus on developing alternative, more sustainable synthetic strategies. One promising avenue is the exploration of catalytic C-H amination reactions. Direct amination of the 4,5,9,10-tetrahydropyrene (B1329359) core would represent a more atom-economical approach, minimizing the number of synthetic steps and the generation of byproducts. nih.gov

Furthermore, the development of biocatalytic or photocatalytic methods could offer greener alternatives. nih.gov Enzymes or photocatalysts could enable the selective introduction of an amino group under mild reaction conditions, significantly reducing the environmental impact of the synthesis. nih.gov For instance, novel methods for synthesizing amino-substituted PAHs through the electrocyclization of keteniminium species have been reported, offering a new direction for accessing these valuable compounds. researchgate.netethz.ch

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Classical Nitration/Reduction | Established methodology | Use of harsh reagents, waste generation |

| Catalytic C-H Amination | High atom economy, fewer steps | Catalyst development, regioselectivity control |

| Biocatalysis | Mild reaction conditions, high selectivity | Enzyme discovery and engineering |

| Photocatalysis | Use of light as a clean reagent | Catalyst efficiency, substrate scope |

| Electrocyclization | Access to diverse structures | Precursor synthesis, reaction optimization |

Exploration of Unconventional Reactivity Patterns

The reactivity of the amino group in this compound is influenced by the electronic nature of the partially saturated pyrene (B120774) core. Understanding and exploiting this reactivity is crucial for the synthesis of novel derivatives with tailored properties. While the amino group can undergo typical reactions such as acylation and alkylation, the bulky and electron-rich tetrahydropyrene scaffold may lead to unconventional reactivity.

Future research should investigate the derivatization of the amino group to modulate the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can fine-tune the optoelectronic properties for applications in organic electronics. acs.org The impact of substituents on the electronic properties of pyrene has been a subject of interest, and similar principles can be applied to its tetrahydropyrene-amine derivative. acs.org

Moreover, the partially saturated nature of the pyrene core in this compound presents opportunities for dearomatization reactions, which can lead to the formation of sp³-rich, three-dimensional structures. Such transformations are of growing interest for the development of novel scaffolds in medicinal chemistry and materials science. acs.org

Rational Design of Next-Generation Functional Materials

The unique combination of a large π-system from the pyrene core and the functional handle of the amino group makes this compound an attractive building block for a variety of functional materials. uky.eduresearchgate.net The modification of the pyrene structure through substitution allows for the control of molecular packing, which is a key factor in determining the performance of organic semiconductors. uky.edu

Future efforts should focus on the rational design of materials where the specific properties of the this compound unit are harnessed. For instance, its derivatives could be explored as:

Organic Light-Emitting Diodes (OLEDs): The amino group can be functionalized to tune the emission color and improve charge transport properties. Pyrene-based materials have already shown promise as blue-light emitters. researchgate.net

Organic Field-Effect Transistors (OFETs): The ability to control intermolecular interactions through derivatization of the amino group could lead to materials with high charge carrier mobilities. researchgate.net

Sensors: The amino group can act as a recognition site for analytes, and the pyrene core can serve as a fluorescent reporter. The interaction of aminopyrene derivatives with DNA has been studied, suggesting potential in biosensing. nih.gov

A series of tetraarylethenes based on 4,5,9,10-tetrahydropyrene have been synthesized and shown to exhibit aggregation-induced emission (AIE), making them promising solid-state emitters. nih.govrsc.org Incorporating the amino functionality into such systems could provide a route to new AIE materials with tunable properties.

Advanced Computational Methodologies for Predictive Modeling

Computational modeling is a powerful tool for understanding the structure-property relationships of molecules and for guiding the design of new materials. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and reactivity properties of this compound and its derivatives. rsc.orgnih.gov

Future research in this area should focus on:

Predicting Optoelectronic Properties: Computational screening of a library of virtual derivatives of this compound could identify promising candidates for applications in OLEDs and OFETs.

Modeling Reactivity: Theoretical calculations can provide insights into the reaction mechanisms of derivatization reactions, aiding in the development of new synthetic methods.

Simulating Self-Assembly: Molecular dynamics simulations can be used to predict how molecules of this compound and its derivatives will pack in the solid state, which is crucial for controlling the properties of thin films. cam.ac.uk

Studies on aminophenanthridine derivatives have shown how DFT calculations can provide insights into their biological activity, suggesting a similar approach could be fruitful for understanding the potential applications of this compound. nih.gov

Integration of this compound into Multifunctional Hybrid Systems

The integration of this compound into larger, multifunctional systems is a key area for future research. The amino group provides a convenient anchor point for grafting the molecule onto polymers, nanoparticles, or surfaces, leading to the creation of novel hybrid materials with emergent properties.

Potential areas of exploration include:

Polymer-Based Materials: Copolymerizing derivatives of this compound with other monomers could lead to new classes of conductive or light-emitting polymers.

Nanoparticle Functionalization: Attaching this compound to the surface of nanoparticles could create fluorescent probes for bioimaging or sensing applications. The functionalization of sepiolite (B1149698) with amino groups has been shown to be effective for the detection of heavy metal ions. oatext.com

Surface Modification: Modifying the surfaces of electrodes or other substrates with a layer of this compound could be used to tune their work function or to create new sensor surfaces.

By combining the unique properties of the this compound core with other functional components, it will be possible to design and fabricate a new generation of advanced materials for a wide range of applications.

Q & A

Q. What are the key challenges in synthesizing 4,5,9,10-Tetrahydropyren-2-amine, and how can they be methodologically addressed?

The synthesis involves hydrogenation of pyrene derivatives, which often yields over-hydrogenated byproducts. A validated approach uses RANEY®-nickel for desulfurization followed by Pd/C-catalyzed hydrogenation under pressure , achieving a 31% yield of 4,5,9,10-tetrahydropyrene (3). Subsequent iridium-catalyzed borylation (73% yield) introduces functional groups critical for downstream amine derivatization . To mitigate over-hydrogenation, precise control of reaction time and pressure is essential.

Q. Which spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogenation levels and aromaticity.

- Mass Spectrometry (ESI-MS) : For molecular weight validation and purity assessment.

- Infrared Spectroscopy (IR) : To track functional group transformations (e.g., C=O to C=N in conjugated systems). These techniques are standard for verifying intermediates like pyrene-4,5,9,10-tetraketone derivatives .

Q. How can solubility issues during synthesis be addressed?

Substituting bulky tert-butyl groups with mesitylene side chains improves solubility in nonpolar solvents while maintaining structural integrity. This modification was critical in synthesizing model compound 1, enabling efficient purification and characterization .

Q. What safety protocols are essential when handling this compound?

Mandatory precautions include:

- Personal Protective Equipment (PPE) : Gloves, protective eyewear, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Management : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the electrochemical properties of this compound derivatives?

Density Functional Theory (DFT) calculations evaluate redox potentials and charge distribution in derivatives like pyrene-4,5,9,10-tetrathione. These studies reveal enhanced electron conductivity in chalcogenide analogs (S, Se, Te) compared to oxygen-based derivatives, guiding their application in battery electrode materials .

Q. What strategies enhance aromatic stability in conjugated polymers derived from this compound?

Incorporating phenazine-like structures via C=N linkages (e.g., in PTO-4NH2Ph polymers) increases aromaticity. Aromaticity indices (HOMA, NICS(1)ZZ, LOL-π) quantify stability, showing improved performance in neutral and reduced states. This structural design enhances conductivity and cyclability in energy storage applications .

Q. How can catalytic systems for borylation reactions be optimized in synthesis?

Iridium catalysts with electron-deficient ligands improve regioselectivity during borylation of tetrahydropyrene. Reaction optimization (e.g., solvent polarity, temperature) increases yields to 73%, critical for scaling amine-functionalized derivatives .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 31% for hydrogenation vs. 73% for borylation) arise from competing side reactions. Reaction monitoring via TLC/GC-MS and post-reaction quenching (e.g., rapid cooling) minimize byproduct formation. Statistical Design of Experiments (DoE) can identify critical variables (e.g., catalyst loading, H₂ pressure) .

Q. How do structural modifications impact conductivity in polymer derivatives?

Replacing ketone groups (C=O) with imine (C=N) in pyrene-based polymers (e.g., PTO-4NH2Ph) extends π-conjugation, reducing bandgap and enhancing charge mobility. In-situ conductivity measurements and cyclic voltammetry validate these improvements .

Q. How do aromaticity indices (HOMA, NICS) evaluate stability in conjugated systems?

- HOMA (Harmonic Oscillator Model of Aromaticity) : Quantifies bond-length alternation; higher values indicate greater aromaticity.

- NICS(1)ZZ (Nucleus-Independent Chemical Shift) : Measures ring current effects; negative values denote aromaticity.

These indices confirmed the stability of PTO-4NH2Ph in redox states, supporting its use in conductive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products